PDE4 Subtype Selectivity: IC50 Differential Between Orismilast and Apremilast on PDE4B/D Isoforms
Orismilast demonstrates 2- to 5-fold greater potency than apremilast across all PDE4 isoforms, with up to 39-fold greater potency on PDE4B and PDE4D subtypes specifically. In human whole blood assays, orismilast inhibited TNFα release with an IC50 of 30 nM, compared to 432 nM for apremilast [1]. In PBMC assays, the TNFα inhibition IC50 was 10 nM for orismilast versus 52 nM for apremilast [2]. Orismilast potently inhibited PDE4B splice variants (IC50 range 3–10 nM) and PDE4D splice variants (IC50 range 3–9 nM), while exhibiting reduced potency for PDE4C2 (IC50 104 nM) and PDE4A10 (IC50 52 nM) [3].
| Evidence Dimension | Inhibition of TNFα release (human whole blood) – IC50 |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Apremilast: 432 nM |
| Quantified Difference | 14.4-fold more potent |
| Conditions | Human whole blood assay (n=8–9 donors); lipopolysaccharide-induced TNFα release |
Why This Matters
The 14.4-fold potency advantage in a physiologically relevant human whole blood assay translates into higher target engagement at clinically achievable exposures, which directly informs dose selection and predicts differential clinical efficacy in inflammatory dermatoses.
- [1] Silverberg JI, French LE, Warren RB, et al. Pharmacology of orismilast, a potent and selective PDE4 inhibitor. J Eur Acad Dermatol Venereol. 2023;37(4):721-729. View Source
- [2] ReachRx. Pharmacology of orismilast, a potent and selective PDE4 inhibitor – Key Findings Summary. 2022. View Source
- [3] Dermatology Advisor. Orismilast Shows Potential for Chronic Inflammatory Skin Diseases. 2023. View Source
